molecular formula C25H21NO5 B6544077 2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929412-78-2

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B6544077
CAS No.: 929412-78-2
M. Wt: 415.4 g/mol
InChI Key: QMTXZIYBCWOBKA-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a methyl group at position 2. The benzamide moiety is further functionalized with a 2-methoxy group on the benzene ring.

Properties

IUPAC Name

2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-15-19-12-11-17(26-25(28)20-9-4-5-10-21(20)30-3)14-22(19)31-24(15)23(27)16-7-6-8-18(13-16)29-2/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXZIYBCWOBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its unique structural features, including a methoxy group, a benzoyl moiety, and a benzofuran unit. This compound belongs to a class of benzamide derivatives that have shown promising biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO6, with a molecular weight of approximately 431.4 g/mol. Its structure includes:

  • Benzamide Group : Common in bioactive molecules, suggesting potential receptor binding.
  • Benzofuran Moiety : Implicated in various biological activities.
  • Methoxy Substituents : Potentially enhancing solubility and biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofurans have been shown to possess cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of critical cellular pathways or interactions with specific molecular targets.

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AK562 (Leukemia)5.0
Compound BMCF-7 (Breast Cancer)0.65
Compound CHL60 (Leukemia)0.1

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Binding : The benzamide structure suggests potential interactions with receptors that modulate cellular responses.
  • Induction of Apoptosis : Similar compounds have been noted to induce apoptosis in cancer cells, highlighting their therapeutic potential.

Study on Antiproliferative Activity

A study focused on the antiproliferative effects of various benzofuran derivatives demonstrated that structural modifications significantly impact biological efficacy. The presence of methoxy groups was found to enhance binding affinity to target proteins, leading to increased cytotoxicity in cancer cell lines.

In Vivo Studies

In vivo evaluations have shown that compounds with similar structures exhibit reduced tumor growth in animal models. For example, derivatives tested against MCF-7 and A549 cell lines showed promising results in reducing tumor size compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Benzofuran 3-Methoxybenzoyl, 2-methoxybenzamide - - ~439.4 (calculated)
1e () Benzothiazole 4-Chlorobenzyl, piperazinyl 65.36 177.8–179.2 ~563.1
1f () Imidazole Piperazinyl, 2-methoxybenzamide 81.08 132.3–132.6 ~536.6
1g () Oxazole Piperazinyl, 2-methoxybenzamide 75.75 210.4–210.8 ~537.6
1d () Benzothiazole Piperazinyl, 2-methoxybenzamide 75.47 - ~521.5
F260-1754 () Benzothiazole Benzenesulfonyl, 4-methoxy - - ~469.5
G072-2080 () Thiazolo[3,2-a]pyrimidine 5-Oxo-thiazolo-pyrimidine, sulfanyl - - ~522.6

Research Findings and Implications

Heterocyclic Core Impact : Benzofuran-based compounds may offer improved metabolic stability over benzothiazole derivatives but could exhibit reduced binding affinity to sulfur-dependent enzymes .

Synthetic Feasibility : The target compound’s lack of sterically demanding substituents suggests scalable synthesis, though crystallization (as in ) may require optimization for structural confirmation .

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